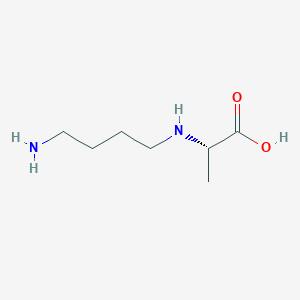
N-(4-Aminobutyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminobutyl)-L-alanine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the fourth carbon of a butyl chain, which is further connected to the alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobutyl)-L-alanine typically involves the reaction of L-alanine with 1,4-diaminobutane. The process can be carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of protecting groups to safeguard the amino functionalities during the reaction, followed by deprotection to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-Aminobutyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: N-(4-Aminobutyl)-L-alanine is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein engineering. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: this compound has potential therapeutic applications, particularly in the development of novel drugs targeting specific biochemical pathways. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminobutyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes, ultimately affecting the physiological functions of the organism.
Comparison with Similar Compounds
- N-(4-Aminobutyl)acetamide
- N-(4-Aminobutyl)guanidine
- N-(4-Aminobutyl)pyrrolinium ion
Comparison: N-(4-Aminobutyl)-L-alanine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and interaction profiles with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
90159-85-6 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2S)-2-(4-aminobutylamino)propanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-6(7(10)11)9-5-3-2-4-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
RDVJKDVYCKDFLF-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCCCCN |
Canonical SMILES |
CC(C(=O)O)NCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


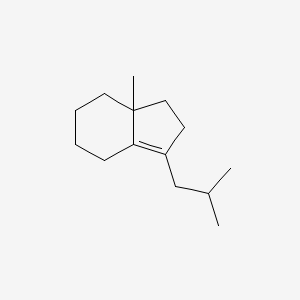
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
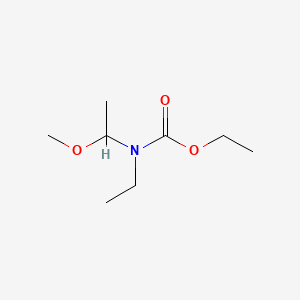
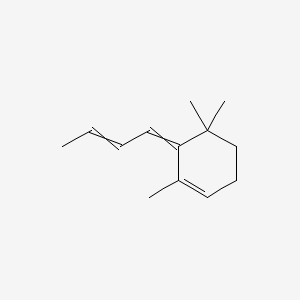
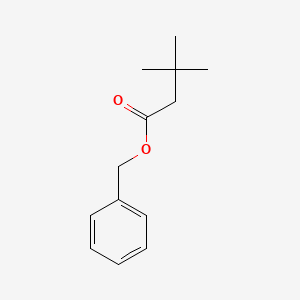
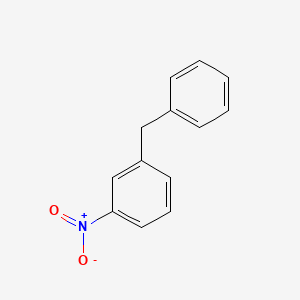
![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
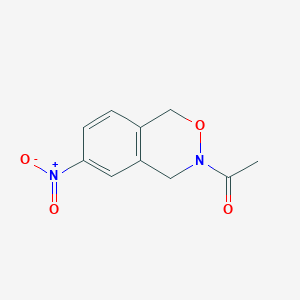
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
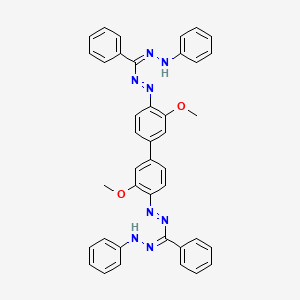

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)

